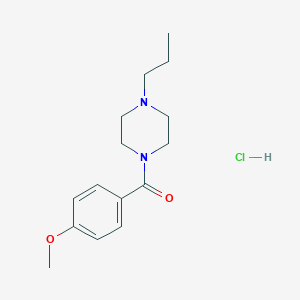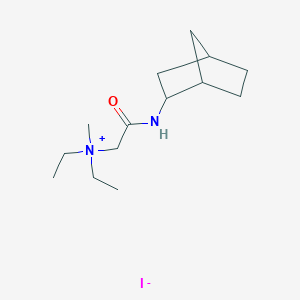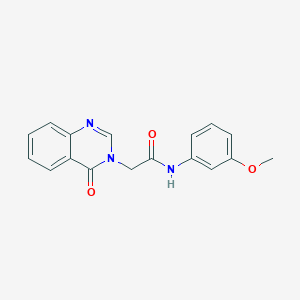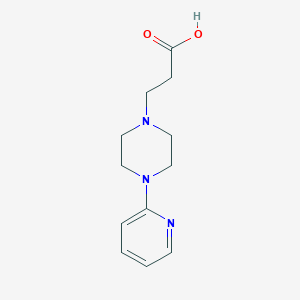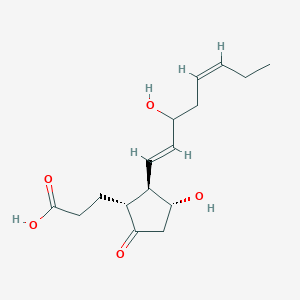
delta-17-Tetranorprostaglandin E1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Delta-17-Tetranorprostaglandin E1, also known as 17-T-PGEM, is a metabolite of prostaglandin E1 (PGE1). It is a potent vasodilator and has been studied extensively for its potential therapeutic applications in cardiovascular diseases and other conditions.
作用机制
The mechanism of action of delta-17-Tetranorprostaglandin E1 involves the activation of the prostacyclin receptor (IP receptor) and subsequent activation of adenylyl cyclase and cyclic AMP (cAMP) production. This leads to the relaxation of smooth muscle cells and vasodilation. delta-17-Tetranorprostaglandin E1 also inhibits platelet aggregation and promotes the production of nitric oxide, which further enhances its vasodilatory effect.
生化和生理效应
Delta-17-Tetranorprostaglandin E1 has been shown to have a number of biochemical and physiological effects. It has a potent vasodilatory effect, which leads to a decrease in blood pressure. It also inhibits platelet aggregation, which reduces the risk of thrombosis. Additionally, delta-17-Tetranorprostaglandin E1 has anti-inflammatory effects and has been shown to reduce the production of inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of delta-17-Tetranorprostaglandin E1 is its potent vasodilatory effect, which makes it a valuable tool for studying the cardiovascular system. It is also relatively easy to synthesize and purify, which makes it readily available for lab experiments. However, one of the limitations of delta-17-Tetranorprostaglandin E1 is its short half-life, which makes it difficult to use in vivo.
未来方向
There are several future directions for the study of delta-17-Tetranorprostaglandin E1. One area of research is the development of new synthesis methods that can yield higher purity and yield. Another area of research is the development of new analogs of delta-17-Tetranorprostaglandin E1 that have improved pharmacokinetic properties. Additionally, there is a need for further research into the therapeutic potential of delta-17-Tetranorprostaglandin E1 in various diseases.
合成方法
The synthesis of delta-17-Tetranorprostaglandin E1 involves the extraction of PGE1 from natural sources or its synthesis from arachidonic acid. PGE1 is then subjected to enzymatic or chemical hydrolysis to yield delta-17-Tetranorprostaglandin E1. The yield and purity of the final product depend on the method used for extraction and purification.
科学研究应用
Delta-17-Tetranorprostaglandin E1 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a potent vasodilatory effect, which makes it a potential candidate for the treatment of cardiovascular diseases such as hypertension and ischemic heart disease. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
属性
CAS 编号 |
105450-12-2 |
|---|---|
产品名称 |
delta-17-Tetranorprostaglandin E1 |
分子式 |
C16H24O5 |
分子量 |
296.36 g/mol |
IUPAC 名称 |
3-[(1R,2R,3R)-3-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C16H24O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h3-4,6-7,11-14,17-18H,2,5,8-10H2,1H3,(H,20,21)/b4-3-,7-6+/t11?,12-,13-,14-/m1/s1 |
InChI 键 |
JRYMJBMHPBGQQB-FZFLTDLBSA-N |
手性 SMILES |
CC/C=C\CC(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)O |
SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CCC(=O)O)O)O |
规范 SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CCC(=O)O)O)O |
同义词 |
7,11-DHKPA 7,11-dihydroxy-5-ketotetranorprosta-9,13-dienoic acid delta-17-tetranor-PGE1 delta-17-tetranorprostaglandin E1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)
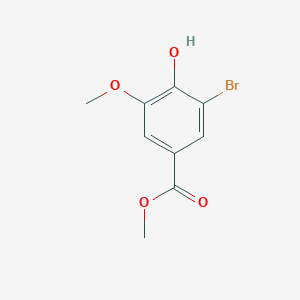
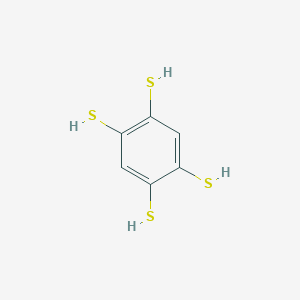
![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)
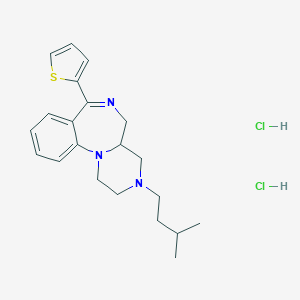

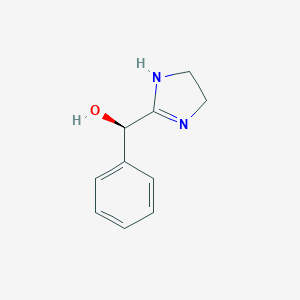
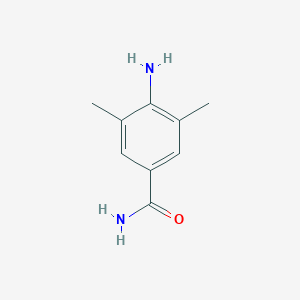
![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
